![molecular formula C26H30O B14307233 2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol CAS No. 111481-95-9](/img/structure/B14307233.png)
2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol is an organic compound with the molecular formula C26H30O. It is known for its complex structure, which includes two 2-methylphenyl groups attached to a central phenol ring. This compound is used in various industrial and scientific applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol typically involves the reaction of ortho-cresol with acetone in the presence of a catalyst such as dodecanethiol. The reaction is carried out at a controlled temperature of around 40°C, with acetone being added dropwise over a period of 30 minutes .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction conditions and minimize the formation of byproducts.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, ethers, esters, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential therapeutic properties are being explored in various medical research fields.
Mecanismo De Acción
The mechanism of action of 2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol involves its ability to undergo polymerization reactions. This process forms a strong and durable network of molecules, providing stability and enhancing the material properties of the final product . The compound’s molecular targets and pathways are still under investigation, but its interaction with various chemical and biological systems is well-documented.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Propane-2,2-diylbis(2-methylphenol): This compound has a similar structure but differs in the positioning of the methyl groups.
2,2-Bis(4-hydroxy-3-methylphenyl)propane: Known for its use in the production of epoxy resins and other polymers.
Uniqueness
2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol stands out due to its specific arrangement of methylphenyl groups, which imparts unique chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research and industrial applications .
Propiedades
Número CAS |
111481-95-9 |
|---|---|
Fórmula molecular |
C26H30O |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
2,4-bis[2-(2-methylphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C26H30O/c1-18-11-7-9-13-21(18)25(3,4)20-15-16-24(27)23(17-20)26(5,6)22-14-10-8-12-19(22)2/h7-17,27H,1-6H3 |
Clave InChI |
XZDSISZDWHKMQR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C)(C)C2=CC(=C(C=C2)O)C(C)(C)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


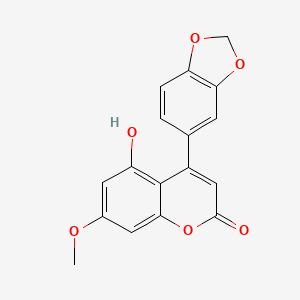
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
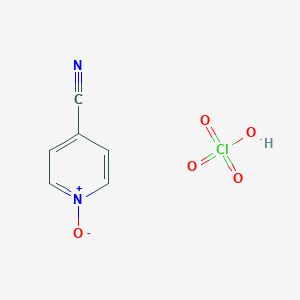
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)
![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)
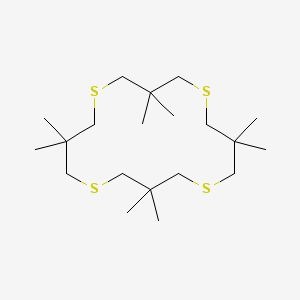
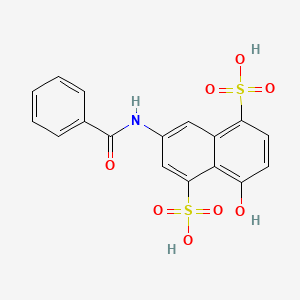
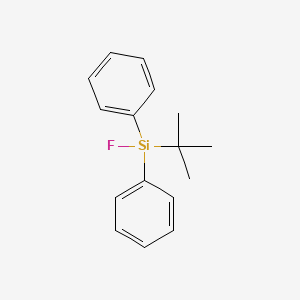
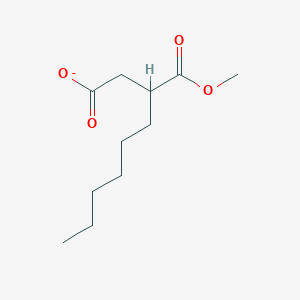
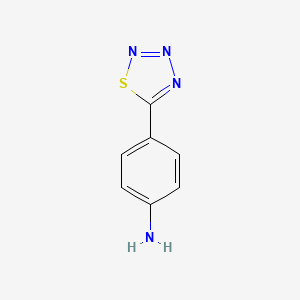
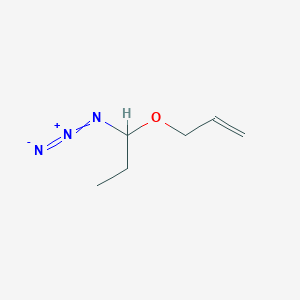
![Methyl 6,9-dioxadispiro[3.0.4~5~.3~4~]dodec-1-ene-1-carboxylate](/img/structure/B14307217.png)
![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![3H-Naphtho[2,1-b]pyran-3-one, 2-(2-propenyl)-](/img/structure/B14307235.png)
